molecular formula C14H13F3N4O2 B2624937 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2319839-51-3

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2624937
CAS No.: 2319839-51-3
M. Wt: 326.279
InChI Key: FLUJRHRDSAYRIJ-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone: is a complex organic compound that features a triazole ring, an azetidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a nitrile in the presence of a strong acid. The azetidine ring can be synthesized through cyclization reactions, and the trifluoromethoxyphenyl group can be introduced using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of the trifluoromethoxy group makes the compound susceptible to oxidation reactions.

  • Reduction: : The triazole ring can be reduced under certain conditions.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of substituted azetidines or triazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: : Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its combination of triazole, azetidine, and trifluoromethoxyphenyl groups. Similar compounds might include other triazole derivatives or fluorinated phenyl compounds, but the specific arrangement and functional groups in this compound set it apart.

List of Similar Compounds

  • 1,2,4-Triazole derivatives

  • Fluorinated phenyl compounds

  • Azetidine derivatives

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c1-23-13-11(16)9(2-10(15)12(13)17)14(22)20-3-8(4-20)5-21-7-18-6-19-21/h2,6-8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUJRHRDSAYRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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